molecular formula C17H16N4O4 B1580757 Hansa yellow CAS No. 2512-29-0

Hansa yellow

Cat. No.: B1580757
CAS No.: 2512-29-0
M. Wt: 340.33 g/mol
InChI Key: MFYSUUPKMDJYPF-UHFFFAOYSA-N
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Scientific Research Applications

Hansa yellow has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Hansa Yellow, also known as this compound G or C.I. Pigment Yellow 1, is primarily used as a pigment in various applications. Its primary targets are the materials it is intended to color, including plastics, building paints, inks, and even artistic mediums like oil paints, acrylics, and watercolors . The role of this compound in these applications is to provide color, specifically a range of hues from orange-yellow to yellow-greens .

Mode of Action

The mode of action of this compound involves its interaction with light and the subsequent reflection or absorption of specific wavelengths. When light hits an object colored with this compound, certain wavelengths are absorbed while others are reflected. The reflected light enters our eyes and is perceived as the color of the object. In the case of this compound, the reflected light is predominantly in the yellow spectrum, resulting in our perception of the object as being yellow .

Biochemical Pathways

As a pigment, this compound does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Instead, its function is based on the physical and chemical properties that allow it to absorb and reflect light in a specific way. The synthesis of this compound involves the azo coupling of aniline and acetoacetanilide or their derivatives .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body Instead, its properties related to its application, stability, and durability in various mediums can be considered. For instance, this compound is known for its semi-transparency and good lightfastness .

Result of Action

The result of this compound’s action is the imparting of a yellow color to the medium in which it is used. This pigment is known for its brightness and high tinting strength . It is also less expensive and weighs less per ounce, which is important in many applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the color and brightness of this compound can be affected by the type and intensity of light in the environment. Additionally, the stability and efficacy of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals in the medium .

Preparation Methods

Chemical Reactions Analysis

Hansa yellow undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the azo linkage, affecting the pigment’s stability and color.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSUUPKMDJYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041735
Record name C.I. Pigment Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2512-29-0
Record name Light yellow
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2512-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Yellow 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment yellow 1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Pigment Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIGMENT YELLOW 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB4YA40UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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